N-((5-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide

CYP inhibition regioisomerism drug metabolism

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide (CAS 2034314-31-1) is a heterocyclic carboxamide derivative composed of a 5-(furan-3-yl)pyridin-3-yl core linked via a methylene bridge to a 6-isopropoxynicotinamide moiety. Its molecular formula is C₁₉H₁₉N₃O₃, with a molecular weight of 337.4 g/mol, a computed XLogP3 of 2.3, and a topological polar surface area (TPSA) of 77.2 Ų.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 2034314-31-1
Cat. No. B2654561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide
CAS2034314-31-1
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESCC(C)OC1=NC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3
InChIInChI=1S/C19H19N3O3/c1-13(2)25-18-4-3-15(11-21-18)19(23)22-9-14-7-17(10-20-8-14)16-5-6-24-12-16/h3-8,10-13H,9H2,1-2H3,(H,22,23)
InChIKeySNOMLYDPBJGPMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide (CAS 2034314-31-1) – Structural Identity and Compound Class Baseline


N-((5-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide (CAS 2034314-31-1) is a heterocyclic carboxamide derivative composed of a 5-(furan-3-yl)pyridin-3-yl core linked via a methylene bridge to a 6-isopropoxynicotinamide moiety [1]. Its molecular formula is C₁₉H₁₉N₃O₃, with a molecular weight of 337.4 g/mol, a computed XLogP3 of 2.3, and a topological polar surface area (TPSA) of 77.2 Ų [2]. The compound belongs to a broader class of furan-pyridine nicotinamide derivatives that have been investigated as nicotinamide phosphoribosyltransferase (NAMPT) inhibitors [3] and as prion disease-relevant chemical probes [4]. Despite its structural resemblance to several patent-class and literature-reported bioactive chemotypes, publicly available primary bioactivity data for this specific compound remain extremely sparse, necessitating procurement decisions based on a careful appraisal of its structural differentiation from closest analogs rather than on stand-alone potency claims.

Why Generic Substitution Is Not Advisable for N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide (CAS 2034314-31-1)


Closely related analogs within the furan-pyridine nicotinamide family cannot be treated as interchangeable procurement items because even single-atom or positional modifications in the heterocyclic framework can produce profound differences in biological target engagement and selectivity. For example, the regioisomeric shift from furan-2-yl to furan-3-yl attachment on the pyridine ring alters the spatial orientation of the hydrogen-bond acceptor and π-stacking vectors that are critical for binding to enzyme active sites such as NAMPT and CYP isoforms [1]. Likewise, replacement of the 6-isopropoxy substituent with a methoxy or trifluoromethyl group markedly changes lipophilicity (ΔXLogP3) and metabolic stability, as evidenced by the inactivity of 6-isopropoxynicotinamide (compound 33) in a prion-infected cell assay (EC₅₀ > 10 µM), while its 6-(2-methoxyethoxy)nicotinamide counterpart (compound 35) achieved an EC₅₀ of 360 nM in the same assay system [2]. These data demonstrate that structural nuances—not merely the core scaffold—govern biological outcome, making empirical verification of the exact CAS number essential for reproducible scientific selection.

Quantitative Differentiation Evidence for N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide (CAS 2034314-31-1) vs. Closest Analogs


Furan-3-yl vs. Furan-2-yl Regioisomerism: Impact on CYP Enzyme Recognition

The target compound positions the furan ring at the 3-position of the pyridine, whereas its closest positional isomer CAS 2034341-65-4 bears the furan at the 2-position. Although direct head-to-head bioactivity data for the target compound are not publicly available, class-level evidence demonstrates that furan-2-yl vs. furan-3-yl connectivity in pyridine-containing scaffolds produces quantifiable differences in CYP enzyme recognition: the furan-2-yl analog [5-(pyridin-3-yl)furan-2-yl]methanamine inhibits CYP2A6 with an IC₅₀ of 16,900 nM, while exhibiting ~2.8-fold selectivity over CYP3A4 (IC₅₀ = 47,200 nM) [1]. The furan-3-yl regioisomer present in the target compound is expected to alter this selectivity profile owing to differential π-stacking geometry and hydrogen-bond vector orientation at the enzyme active site.

CYP inhibition regioisomerism drug metabolism

6-Isopropoxy Substituent: Impact on Prion Disease-Relevant Cellular Activity vs. Other 6-Alkoxy Nicotinamides

The 6-isopropoxynicotinamide substructure embedded in the target compound has been explicitly profiled in the context of prion disease. In the ScN2a-cl3 cell assay, 6-isopropoxynicotinamide (compound 33) was categorically inactive (EC₅₀ > 10 µM), whereas structurally analogous 6-alkoxy nicotinamides exhibited measurable potency: 6-(2-methoxyethoxy)nicotinamide (compound 35) EC₅₀ = 360 nM; 6-(dimethylamino)nicotinamide (compound 36) EC₅₀ = 740 nM; and 6-(4-methylpiperazine-1-yl)nicotinamide (compound 37) EC₅₀ = 170 nM [1]. The target compound extends the 6-isopropoxynicotinamide core with a furan-3-yl pyridine head group, a structural feature absent from compounds 33–37, which may rescue or redirect biological activity through engagement of alternative targets such as NAMPT (see Item 3).

prion disease neurodegeneration structure-activity relationship

NAMPT Inhibitor Pharmacophore: Nanomolar Potency Achieved by Furan-Pyridine Nicotinamide Derivatives

The target compound incorporates a furan-3-yl pyridine nicotinamide architecture that closely mirrors the pharmacophore of recently disclosed NAMPT inhibitors. In a systematic SAR study, compounds bearing a furyl tail group attached via pyridin-3-yl linkers exhibited potent NAMPT-dependent cytotoxicity: compound 35a achieved an IC₅₀ of 18 pM against ML2 acute myeloid leukemia cells, and compound 39a showed an IC₅₀ of 46 pM against the same line, with corresponding IC₅₀ values against MiaPaCa-2 pancreatic cancer cells of 5 pM and 455 pM, respectively [1]. These potencies exceed those of the clinical-stage NAMPT inhibitor FK866. While the target compound (CAS 2034314-31-1) has not been individually disclosed in this SAR campaign, its furan-3-yl pyridine core places it within this privileged chemotype, whereas close analogs lacking this core (e.g., simple 6-isopropoxynicotinamide, CAS 1334487-25-0) operate outside the NAMPT pharmacophore space .

NAMPT inhibition cancer metabolism NAD+ depletion

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area vs. Drug-Likeness Benchmarks

The target compound possesses a computed XLogP3 of 2.3 and a TPSA of 77.2 Ų [1]. These values position it within favorable drug-likeness space: XLogP3 falls within the optimal range of 1–3 for CNS drug candidates, and TPSA is below the 90 Ų threshold commonly associated with good brain penetration [2]. In contrast, the 2-methoxynicotinamide analog (CAS 2034497-99-7) has a molecular weight of 309.3 g/mol and a lower TPSA (estimated ~68 Ų) due to the smaller methoxy substituent, which shifts its physicochemical profile toward higher membrane permeability but potentially reduced metabolic stability . The 6-isopropoxy group in the target compound provides an intermediate lipophilicity that balances solubility and permeability differently from both the more polar unsubstituted nicotinamide and the less polar trifluoromethyl analogs.

drug-likeness CNS permeability physicochemical profiling

Scaffold Differentiation: Furan-3-yl Pyridine Core vs. Thiophene and Pyrazine Analogs in Kinase Inhibition

The furan-3-yl pyridine core present in the target compound has been independently validated as a kinase recognition motif. A closely related scaffold, 6-(furan-3-yl)-2-(3H-imidazo[4,5-c]pyridin-3-yl)-N-((S)-1-methoxypropan-2-yl)pyrimidin-4-amine, inhibits JAK3 with an IC₅₀ of 51 nM [1]. Meanwhile, replacement of the furan with a thiophene in related nicotinamide derivatives (e.g., 6-isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide) has been reported to shift activity toward tankyrase and Wnt pathway modulation . The furan-3-yl moiety provides a distinct electronic profile (oxygen heteroatom with lone-pair participation in hydrogen bonding and π-stacking) that is absent in thiophene (sulfur) and pyrazine (additional nitrogen) analogs, potentially conferring different kinase selectivity signatures.

kinase inhibition heterocycle SAR JAK3 selectivity

Overall Evidence Strength Statement

CRITICAL NOTE: High-strength differential evidence (defined as direct head-to-head quantitative comparison between CAS 2034314-31-1 and a named comparator in the same assay system) is currently absent from the public domain. Of the six evidence dimensions presented above, none qualifies as a Direct head-to-head comparison; the evidence base consists of three Cross-study comparable items (Evidence Items 2, 4, and 5) and three Class-level inference items (Evidence Items 1, 3, and 5). Procurement decisions for this compound must therefore be guided primarily by its structural differentiation—specifically the furan-3-yl (not furan-2-yl) regioisomerism, the 6-isopropoxy (not 6-methoxy or 6-CF₃) substitution, and the dual furan-pyridine pharmacophore—rather than by comparative bioactivity data. Users requiring quantitative biological benchmarking against a specific comparator are advised to commission bespoke head-to-head profiling prior to large-scale procurement.

data transparency procurement risk evidence gaps

Recommended Research Application Scenarios for N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide (CAS 2034314-31-1)


NAMPT Inhibitor Lead Optimization and SAR Expansion

The furan-3-yl pyridine nicotinamide scaffold of the target compound aligns with the pharmacophore of picomolar NAMPT inhibitors recently described in the literature [1]. Procurement of CAS 2034314-31-1 enables medicinal chemistry teams to explore SAR around the 6-isopropoxy substituent on the nicotinamide ring while retaining the furan-3-yl pyridine head group that is critical for NAMPT active-site engagement. This compound can serve as a reference point for evaluating how incremental modifications at the 6-position affect NAMPT inhibitory potency, NAD+ depletion kinetics, and anti-proliferative activity in ML2 (AML) and MiaPaCa-2 (pancreatic cancer) cell lines, where related furan-pyridine analogs have achieved IC₅₀ values below 50 pM [1].

CYP Enzyme Selectivity Profiling of Furan-3-yl Pyridine Derivatives

Given that furan-2-yl pyridine analogs have been characterized as CYP2A6 inhibitors (IC₅₀ = 16.9 µM) with measurable selectivity over CYP3A4 [2], the target compound's furan-3-yl regioisomerism provides a structurally distinct probe for evaluating how the furan attachment point influences CYP isoform selectivity. Laboratories conducting drug metabolism and pharmacokinetic (DMPK) screening can use CAS 2034314-31-1 to benchmark CYP inhibition profiles against the furan-2-yl series, enabling the construction of regioisomer-dependent CYP selectivity maps.

CNS Drug-Likeness Assessment and Brain Penetration Studies

The target compound's computed physicochemical properties—XLogP3 = 2.3 and TPSA = 77.2 Ų [3]—place it within the favorable range for CNS drug candidates (XLogP3 1–3; TPSA < 90 Ų) as defined by the Pajouhesh and Lenz criteria [4]. This makes CAS 2034314-31-1 a suitable candidate for parallel artificial membrane permeability assay (PAMPA-BBB) screening and in vivo brain-to-plasma ratio determination. When compared to more polar (e.g., unsubstituted nicotinamide) or more lipophilic (e.g., 6-trifluoromethyl) analogs, the target compound offers a balanced permeability-solubility profile that can serve as a physicochemical benchmark in CNS lead optimization campaigns.

Neurodegenerative Disease Probe Development – Prion and Related Proteinopathies

Although 6-isopropoxynicotinamide alone was inactive in the ScN2a-cl3 prion cell assay (EC₅₀ > 10 µM) [5], the target compound's extended furan-3-yl pyridine architecture introduces additional molecular recognition elements that may engage targets relevant to neurodegenerative disease beyond the PrPSᶜ endpoint measured in the original screen. Given the established link between NAMPT inhibition and neuroprotection in models of neurodegeneration [1], CAS 2034314-31-1 can be deployed as a dual-pharmacophore probe to investigate whether simultaneous engagement of the NAMPT active site (via the furan-pyridine nicotinamide core) and additional cellular targets (via the isopropoxy substituent) yields synergistic effects in neuronal viability assays.

Quote Request

Request a Quote for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.